molecular formula C16H15N5O2 B5145085 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyrimidin-2-YL)propanamide

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyrimidin-2-YL)propanamide

Cat. No.: B5145085
M. Wt: 309.32 g/mol
InChI Key: KVWPURHTSKAAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyrimidin-2-YL)propanamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, material science, and pharmaceuticals. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyrimidin-2-YL)propanamide typically involves the formation of the oxadiazole ring followed by the attachment of the pyrimidin-2-yl and 4-methylphenyl groups. One common method involves the cyclization of an amidoxime with a nitrile under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyrimidin-2-YL)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole ring .

Scientific Research Applications

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyrimidin-2-YL)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyrimidin-2-YL)propanamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may activate caspase enzymes, leading to apoptosis . The oxadiazole ring can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-(pyrimidin-2-YL)propanamide is unique due to the specific combination of the oxadiazole and pyrimidin-2-yl groups, which imparts distinct chemical and biological properties. This combination

Properties

IUPAC Name

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyrimidin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-11-3-5-12(6-4-11)15-20-14(23-21-15)8-7-13(22)19-16-17-9-2-10-18-16/h2-6,9-10H,7-8H2,1H3,(H,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWPURHTSKAAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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